molecular formula C27H37N3 B14698441 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20771-49-7

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B14698441
CAS No.: 20771-49-7
M. Wt: 403.6 g/mol
InChI Key: MXPIBRZTUPEHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method includes the condensation of piperidin-4-one with arylamines, followed by Fischer rearrangement . The reaction conditions typically involve acid catalysis and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:

Properties

CAS No.

20771-49-7

Molecular Formula

C27H37N3

Molecular Weight

403.6 g/mol

IUPAC Name

2-heptyl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C27H37N3/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-21(2)9-12-26(24)30(27)17-13-23-11-10-22(3)28-19-23/h9-12,18-19H,4-8,13-17,20H2,1-3H3

InChI Key

MXPIBRZTUPEHCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.